9H-Pyrido[3,4-b]indole-3-carbonitrile
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Overview
Description
9H-Pyrido[3,4-b]indole-3-carbonitrile is an organic compound with the chemical formula C12H7N3. It is a white to pale yellow solid that is soluble in organic solvents like ether and chloroform but insoluble in water . This compound is known for its applications in various fields, including agriculture, dye production, and scientific research.
Preparation Methods
The preparation of 9H-Pyrido[3,4-b]indole-3-carbonitrile can be achieved through multiple synthetic routes. One common method involves starting from pyrido[3,4-b]indole-3-one and converting the ketone group to a cyano group through appropriate reactions . This multi-step synthesis typically involves the use of reagents like cyanogen bromide or other cyanating agents under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
9H-Pyrido[3,4-b]indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
9H-Pyrido[3,4-b]indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes and light-sensitive materials.
Mechanism of Action
The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with DNA, leading to biological effects such as antimicrobial or anticancer activities . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
9H-Pyrido[3,4-b]indole-3-carbonitrile is often compared with other β-carboline compounds, such as norharmane and harmane . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:
Norharmane: Known for its neuroprotective and anticancer properties.
Harmane: Exhibits broad-spectrum anti-inflammatory and antitumor activities.
The uniqueness of this compound lies in its specific applications and the potential for further functionalization to create novel compounds with diverse biological activities.
Properties
IUPAC Name |
9H-pyrido[3,4-b]indole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-6-8-5-10-9-3-1-2-4-11(9)15-12(10)7-14-8/h1-5,7,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLDZJANGRBUGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602000 |
Source
|
Record name | 9H-beta-Carboline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83911-48-2 |
Source
|
Record name | 9H-beta-Carboline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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